3-{[3-(isobutyrylamino)benzoyl]amino}-3-(4-methoxyphenyl)propanoic acid
Overview
Description
3-{[3-(isobutyrylamino)benzoyl]amino}-3-(4-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of an isobutyrylamino group attached to a benzoyl moiety, which is further linked to a methoxyphenyl propanoic acid structure. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(isobutyrylamino)benzoyl]amino}-3-(4-methoxyphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the isobutyrylamino benzoyl intermediate: This step involves the reaction of isobutyryl chloride with 3-aminobenzoic acid under basic conditions to form the isobutyrylamino benzoyl intermediate.
Coupling with 4-methoxyphenyl propanoic acid: The intermediate is then coupled with 4-methoxyphenyl propanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{[3-(isobutyrylamino)benzoyl]amino}-3-(4-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under anhydrous conditions.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-{[3-(isobutyrylamino)benzoyl]amino}-3-(4-hydroxyphenyl)propanoic acid.
Reduction: Formation of 3-{[3-(isobutyrylamino)benzyl]amino}-3-(4-methoxyphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{[3-(isobutyrylamino)benzoyl]amino}-3-(4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[3-(isobutyrylamino)benzoyl]amino}-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-{[3-(acetylamino)benzoyl]amino}-3-(4-methoxyphenyl)propanoic acid
- 3-{[3-(propionylamino)benzoyl]amino}-3-(4-methoxyphenyl)propanoic acid
- 3-{[3-(butyrylamino)benzoyl]amino}-3-(4-methoxyphenyl)propanoic acid
Uniqueness
3-{[3-(isobutyrylamino)benzoyl]amino}-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of the isobutyrylamino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can result in different reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-3-[[3-(2-methylpropanoylamino)benzoyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-13(2)20(26)22-16-6-4-5-15(11-16)21(27)23-18(12-19(24)25)14-7-9-17(28-3)10-8-14/h4-11,13,18H,12H2,1-3H3,(H,22,26)(H,23,27)(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGDPCJHMXJUPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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